Amino-PEG5-t-butyl ester

Catalog No.
S518598
CAS No.
1446282-18-3
M.F
C17H35NO7
M. Wt
365.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-PEG5-t-butyl ester

CAS Number

1446282-18-3

Product Name

Amino-PEG5-t-butyl ester

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C17H35NO7

Molecular Weight

365.47

InChI

InChI=1S/C17H35NO7/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h4-15,18H2,1-3H3

InChI Key

XSTIRQZQKAJSIM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN

Solubility

Soluble in DMSO

Synonyms

Amino-PEG5-t-butyl ester

Description

The exact mass of the compound Amino-PEG5-t-butyl ester is 365.2414 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Amino Group (H2N-): This group readily reacts with various functional groups like carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes) []. This reactivity allows researchers to conjugate the Amino-PEG5-t-butyl ester with other molecules to create new compounds with desired properties.
  • Polyethylene Glycol (PEG) Spacer (PEG5): The PEG spacer is a hydrophilic (water-loving) chain that increases the water solubility of the entire molecule. This property is crucial for biological applications where water is the primary solvent.
  • t-Butyl Ester (O-t-Bu): This group acts as a protecting group for a carboxylic acid. The t-butyl group can be cleaved under acidic conditions, revealing a reactive carboxylic acid functionality.

These combined features make Amino-PEG5-t-butyl ester a versatile tool for various scientific research applications, particularly in the field of drug delivery and bioconjugation.

Drug Delivery

One prominent application of Amino-PEG5-t-butyl ester is in drug delivery systems. The PEG spacer enhances the solubility of drugs, potentially improving their bioavailability and reducing unwanted side effects []. Researchers can utilize the reactive amino group to conjugate the molecule with therapeutic drugs. The t-butyl ester group can then be strategically removed under controlled acidic conditions to release the active drug at the target site.

Here are some specific examples of how Amino-PEG5-t-butyl ester can be used in drug delivery:

  • Improving the solubility of poorly water-soluble drugs by attaching them to the molecule via the amino group [].
  • Enhancing the circulation time of drugs in the bloodstream by leveraging the PEG spacer's ability to evade rapid clearance mechanisms.
  • Targeting specific tissues or cells by incorporating targeting moieties that bind to receptors on these cells [].

Bioconjugation

Another application of Amino-PEG5-t-butyl ester lies in bioconjugation, which involves linking two or more biological molecules. The reactive amino group allows researchers to conjugate this molecule with various biomolecules like proteins, peptides, and antibodies []. The PEG spacer again plays a crucial role by enhancing the water solubility and stability of the bioconjugate [].

Here are some potential uses of Amino-PEG5-t-butyl ester in bioconjugation:

  • Attaching imaging agents to biomolecules for visualization purposes in research and diagnostics [].
  • Modifying proteins with PEG to improve their therapeutic potential [].
  • Creating targeted drug delivery systems by conjugating the molecule with antibodies that recognize specific cells [].

Amino-PEG5-t-butyl ester, scientifically known as tert-Butyl-1-amino-3,6,9,12,15-pentaoxaoctadecan-18-oate, is a heterobifunctional compound characterized by an amino group at one end and a tert-butyl-protected carboxyl group at the other. The presence of a polyethylene glycol (PEG) linker enhances its hydrophilicity, making it suitable for various biological applications. This compound serves as a versatile building block in chemical biology and medicinal chemistry, facilitating bioconjugation and the synthesis of small molecules and biomolecule conjugates .

  • Substitution Reactions: The amino group can react with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyl groups (ketones and aldehydes).
  • Deprotection Reactions: The tert-butyl-protected carboxyl group can be removed under acidic conditions, yielding free carboxylic acid functionalities.

Common Reagents and Conditions

  • Reagents: Anhydrous magnesium sulfate, boron trifluoride diethyl etherate, and t-butanol are commonly used.
  • Conditions: Acidic conditions are required for deprotection reactions.

The primary products from these reactions include deprotected carboxylic acids and various substituted derivatives depending on the specific reagents utilized .

While specific targets of Amino-PEG5-t-butyl ester are not extensively documented, its amino group allows it to participate in various biochemical pathways. It is particularly useful in the development of antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs), which are designed for targeted protein degradation. This versatility highlights its potential in therapeutic applications .

The synthesis of Amino-PEG5-t-butyl ester typically involves:

  • Reaction of Protected Amino Acids: Protected amino acids are reacted with tert-butanol in the presence of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate.
  • Formation of PEG Derivatives: The process results in the formation of PEG derivatives that contain both an amino group and a tert-butyl-protected carboxyl group.
  • Deprotection: The tert-butyl group can be cleaved under acidic conditions to yield the active carboxylic acid for further reactions .

Amino-PEG5-t-butyl ester finds extensive applications across various fields:

  • Bioconjugation: It is employed as a building block for synthesizing small molecules and biomolecule conjugates.
  • Chemical Biology: Utilized in creating tools for studying biological processes.
  • Medicinal Chemistry: Important for synthesizing compounds that require specific ligation strategies .

Interaction studies involving Amino-PEG5-t-butyl ester primarily focus on its reactivity with biomolecules through its amino group. It can form stable amide bonds with activated esters or carboxylic acids, facilitating the development of complex biomolecular architectures. This property is crucial for designing targeted therapies and drug delivery systems .

Similar Compounds

Amino-PEG5-t-butyl ester can be compared with several similar compounds:

Compound NameDescriptionUnique Features
Amino-PEG4-t-butyl esterSimilar structure with a shorter PEG linkerOffers different solubility properties
Amino-PEG6-t-butyl esterSimilar structure with a longer PEG linkerProvides enhanced water solubility
Amino-PEG8-t-butyl esterContains an even longer PEG chainMay exhibit different biocompatibility

Uniqueness

Amino-PEG5-t-butyl ester stands out due to its specific PEG linker length, which strikes an optimal balance between solubility and reactivity in biological applications. This unique configuration allows it to be effectively utilized in diverse chemical biology contexts while maintaining favorable physical properties .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.6

Exact Mass

365.2414

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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